N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide
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Overview
Description
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide is an organic compound that features a sulfonamide group attached to an ethene backbone, with a tert-butyl group and a chlorophenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide typically involves the reaction of 2-chlorophenyl ethene with tert-butylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tert-butyl group can provide steric hindrance, affecting the overall conformation and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-(2-bromophenyl)ethene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-tert-Butyl-2-(2-fluorophenyl)ethene-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-tert-Butyl-2-(2-methylphenyl)ethene-1-sulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
89557-02-8 |
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Molecular Formula |
C12H16ClNO2S |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(2,3)14-17(15,16)9-8-10-6-4-5-7-11(10)13/h4-9,14H,1-3H3 |
InChI Key |
WVNNETPEUGBZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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